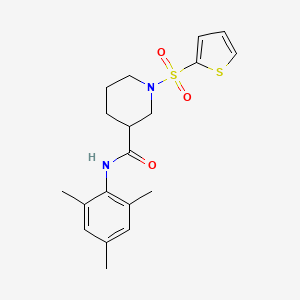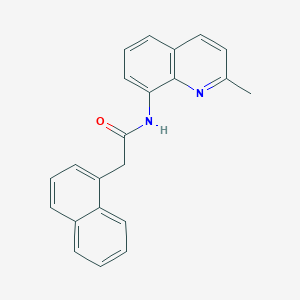
1-(thiophen-2-ylsulfonyl)-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a 2,4,6-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves sulfonylation of the thiophene ring, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the 2,4,6-Trimethylphenyl Group: This is typically achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 1-(THIOPHENE-2-SULFONYL)-N-(PHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-(THIOPHENE-2-SULFONYL)-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness: 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the 2,4,6-trimethylphenyl group, which may impart distinct steric and electronic properties compared to its analogs. This can influence its reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C19H24N2O3S2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-thiophen-2-ylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-10-14(2)18(15(3)11-13)20-19(22)16-6-4-8-21(12-16)26(23,24)17-7-5-9-25-17/h5,7,9-11,16H,4,6,8,12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
BOAQMNHRYZSTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347885.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11347888.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11347900.png)
![N-(4-bromo-3-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347912.png)

![N-[2-(butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11347936.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11347939.png)
![2-(3,4-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11347941.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide](/img/structure/B11347943.png)
![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11347948.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11347950.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)propanamide](/img/structure/B11347952.png)

![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B11347967.png)
